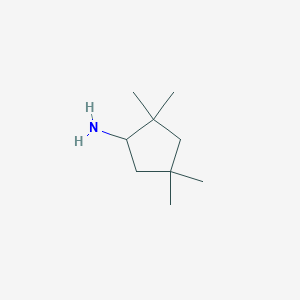

2,2,4,4-Tetramethylcyclopentanamine

Description

Properties

IUPAC Name |

2,2,4,4-tetramethylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)5-7(10)9(3,4)6-8/h7H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQHBVFBBCUFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(C1)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,2,4,4-Tetramethylcyclopentanamine chemical properties

An In-depth Technical Guide to the Predicted Chemical Properties of 2,2,4,4-Tetramethylcyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound represents a fascinating, albeit sparsely documented, molecular scaffold. As a highly substituted secondary cyclic amine, its structure suggests a unique interplay of steric and electronic properties. This guide provides a comprehensive theoretical and predictive analysis of its chemical properties, reactivity, and potential applications. By drawing parallels with its well-characterized structural analog, 2,2,6,6-tetramethylpiperidine (TMP), we aim to equip researchers with a robust foundational understanding for its synthesis and utilization. This document delves into its predicted physicochemical properties, proposes a viable synthetic route via reductive amination, explores its expected reactivity as a sterically hindered non-nucleophilic base, and outlines its potential as a valuable building block in medicinal chemistry and materials science.

Introduction: The Archetype of the Sterically Hindered Amine

Sterically hindered amines (SHAs) are a cornerstone of modern organic chemistry and drug development. Their defining characteristic—a nitrogen atom shielded by bulky substituents—dramatically curtails their nucleophilicity while often preserving or enhancing their basicity.[1][2] This unique feature allows them to function as highly selective reagents, capable of abstracting protons in sensitive environments without engaging in unwanted side reactions. In the pharmaceutical realm, the incorporation of sterically hindered motifs can significantly improve the metabolic stability and solubility of drug candidates.[3]

Predicted Physicochemical Properties

The physical and chemical properties of this compound are dictated by its molecular weight, the polarity of the amine group, and the significant steric hindrance. The following table summarizes its predicted properties, drawing comparisons with TMP where applicable.

| Property | Predicted Value for this compound | Reference Value (2,2,6,6-Tetramethylpiperidine) | Rationale for Prediction |

| Molecular Formula | C₉H₁₉N | C₉H₁₉N | Identical atomic composition. |

| Molecular Weight | 141.26 g/mol | 141.25 g/mol [6] | Calculated from the molecular formula. |

| Appearance | Colorless liquid with a characteristic fishy, amine-like odor. | Colorless liquid with a fishy, amine-like odor.[4][5] | Typical for short-chain aliphatic amines. |

| Boiling Point | ~145-155 °C | 152 °C[5][6][7][8] | Similar molecular weight and intermolecular forces. The five-membered ring may have slightly different packing and van der Waals interactions compared to the six-membered ring. |

| pKa of Conjugate Acid | ~11.0 - 11.5 | ~11.07[4][5][6] | The steric hindrance provided by the four methyl groups shields the nitrogen's lone pair, minimizing solvation of the conjugate acid but having a modest effect on the intrinsic basicity, which is comparable to other secondary amines.[9][10] |

| Solubility | Limited solubility in water; high solubility in organic solvents (e.g., ethanol, ether, chloroform). | Limited solubility in water; good solubility in organic solvents.[4][7] | The bulky, nonpolar hydrocarbon structure dominates the molecule's character, making it lipophilic. |

Proposed Synthesis: A Protocol for Accessing the Scaffold

The most direct and logical synthetic route to this compound is through the reductive amination of its corresponding ketone, 2,2,4,4-tetramethylcyclopentanone. This ketone is a known compound, making this a highly feasible approach.[11] Reductive amination is a robust and widely used transformation in organic synthesis for converting carbonyls into amines.

Synthetic Workflow

Caption: Proposed synthesis of this compound via reductive amination.

Experimental Protocol: Reductive Amination

Objective: To synthesize this compound from 2,2,4,4-tetramethylcyclopentanone.

Materials:

-

2,2,4,4-Tetramethylcyclopentanone

-

Ammonium acetate or Ammonia in Methanol

-

Sodium cyanoborohydride (NaBH₃CN) or Hydrogen gas with a Palladium catalyst (Pd/C)

-

Methanol (MeOH)

-

Glacial Acetic Acid (optional, as catalyst)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) in ether (for isolation as hydrochloride salt, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,4,4-tetramethylcyclopentanone (1.0 eq) in methanol.

-

Imine Formation: Add a solution of ammonia in methanol (excess, ~10 eq) or ammonium acetate (~5 eq). If using ammonium acetate, a small amount of glacial acetic acid can be added to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and releases HCN gas in strongly acidic conditions. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extraction: Add diethyl ether to the aqueous residue and transfer to a separatory funnel. Make the aqueous layer basic (pH > 10) by adding aqueous NaOH. Extract the aqueous layer with diethyl ether (3x).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.

-

Purification: The crude product can be purified by distillation or by conversion to its hydrochloride salt, precipitation, and subsequent liberation of the free amine.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting ketone and the appearance of the product amine. The final product's identity and purity should be confirmed by NMR and IR spectroscopy.

Predicted Chemical Reactivity and Mechanistic Insights

The Dichotomy of Basicity and Nucleophilicity

The central theme of this compound's reactivity is its role as a non-nucleophilic base .

-

Basicity: The nitrogen's lone pair is electronically available for protonation, making the amine a relatively strong base, with a predicted pKa similar to other dialkylamines (~11).[4][5][6]

-

Nucleophilicity: However, the four methyl groups create a congested environment around the nitrogen atom. This steric bulk severely hinders the amine's ability to approach and attack electrophilic carbon centers, rendering it a very poor nucleophile.[1][12]

Caption: Steric hindrance allows proton access but blocks larger electrophiles.

Formation of a Potent, Non-Nucleophilic Base

A key reaction of this amine would be its deprotonation by a strong organometallic base, such as n-butyllithium (n-BuLi), to form the corresponding lithium amide. This is analogous to the formation of Lithium 2,2,6,6-tetramethylpiperidide (LTMP) from TMP.[4][8]

Reaction: this compound + n-BuLi → Lithium 2,2,4,4-tetramethylcyclopentanamide + Butane

The resulting lithium amide would be an exceptionally strong, non-nucleophilic base, ideal for challenging deprotonation reactions in organic synthesis, such as the formation of kinetic enolates or ortho-lithiation of aromatic compounds, without the risk of nucleophilic addition.

N-Functionalization and Radical Chemistry

Similar to TMP, this compound can serve as a precursor to a stable nitroxyl radical through oxidation. This transformation would yield 2,2,4,4-tetramethylcyclopentane-1-oxyl (TMCPO), an analog of the widely used TEMPO radical.[5][6] Such stable radicals are pivotal as catalysts for selective oxidations (e.g., alcohols to aldehydes/ketones) and as radical scavengers in polymerization processes.[13]

Anticipated Spectroscopic Signature

Spectroscopic analysis is essential for the characterization of this molecule. The predicted data below can serve as a reference for experimental verification.[14][15]

| Spectroscopy | Predicted Signature |

| ¹H NMR | N-H: Broad singlet, δ 0.5-2.0 ppm (variable with concentration). CH-N: Multiplet, δ ~2.5-3.0 ppm. CH₂: Two distinct multiplets corresponding to the two non-equivalent methylene groups. CH₃: Two sharp singlets, each integrating to 6H, corresponding to the two pairs of gem-dimethyl groups. |

| ¹³C NMR | Five distinct signals: One for the CH-N carbon (~δ 50-60 ppm), two for the CH₂ carbons, and two for the quaternary carbons bearing the methyl groups. The methyl carbons would also show distinct signals. |

| IR | N-H Stretch: A single, moderately sharp peak around 3300-3350 cm⁻¹ (characteristic of a secondary amine). C-H Stretch: Peaks just below 3000 cm⁻¹. N-H Bend: Peak around 1500-1600 cm⁻¹. |

Potential Applications in Research and Drug Development

The unique properties of this compound suggest several high-value applications:

-

Specialty Non-Nucleophilic Base: Its primary role would be as a highly effective, non-nucleophilic base in organic synthesis, particularly in academic research and the production of complex pharmaceutical intermediates where substrate sensitivity is a concern.[7]

-

Scaffold in Medicinal Chemistry: The tetramethylcyclopentane framework is a rigid scaffold that can be used to orient functional groups in a defined three-dimensional space. The gem-dimethyl groups act as "metabolic shields," potentially slowing down enzymatic degradation (e.g., by Cytochrome P450 enzymes) at adjacent positions, thereby increasing the half-life of a drug candidate.[3][16]

-

Hindered Amine Light Stabilizers (HALS): As a derivative of a hindered amine, it could be a precursor for HALS.[4][7] These additives are crucial for protecting polymers and plastics from degradation caused by UV light exposure by scavenging free radicals.[13]

Inferred Safety and Handling

While no specific safety data exists, the properties can be inferred from similar amines like TMP.[5][6]

-

Hazards: Expected to be a flammable and corrosive liquid. Contact can cause severe skin and eye burns. Inhalation of vapors may be harmful.

-

Handling: Must be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Store in a cool, dry, well-ventilated area away from ignition sources and oxidizing agents.

References

- Vertex AI Search. (2026). 2,2,6,6-Tetramethylpiperidine - Grokipedia.

- Chemicalbook. (2023).

- LIFECHEM PHARMA. (n.d.). 2, 2, 6, 6 Tetramethylpiperidine.

- ChemicalBook. (n.d.). 2,2,6,6-Tetramethylpiperidine | 768-66-1.

- RTI International. (n.d.). Dissociation constants (p K a) of tertiary and cyclic amines.

- Wikipedia. (n.d.). 2,2,6,6-Tetramethylpiperidine.

- Enamine. (n.d.). Sterically Hindered Amines.

- ACS Figshare. (2014). Dissociation Constants (pKa)

- American Chemical Society. (2025). Access to diversely substituted cyclopentanones via catalytic cyclopropane-ketene cycloaddition.

- Principles of Drug Action 1, Spring 2005, Amines.

- ResearchGate. (2025).

- ResearchGate. (n.d.). Synthesis of substituted Cyclopentanones. | Download Scientific Diagram.

- Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines.

- Chemical Science (RSC Publishing). (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.

- ResearchGate. (2025). Dissociation Constant (pKa)

- OSTI. (n.d.). A New Measurement of Amine Steric Hindrance – N Exposure.

- Organic Chemistry Portal. (n.d.). Cyclopentene synthesis.

- PMC - NIH. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.

- Organic Chemistry Portal. (n.d.). Cyclopentane synthesis.

- Organic Chemistry Data. (2022).

- Taylor & Francis Online. (n.d.). Sterically Hindered Amines and Nitroxyls as Polymer Stabilizers.

- CSIRO Publishing. (2022). Compounds of amine-substituted cyclic amines synthesis and structures.

- ResearchGate. (n.d.). Chemical structures of sterically hindered amines.

- Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?.

- ResearchGate. (2025). The Synthesis of Sterically Hindered Amides.

- ConnectSci. (n.d.). Compounds of amine-substituted cyclic amines synthesis and structures.

- Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- DOI. (n.d.). A novel synthesis of 2,4,4-trisubstituted 2-cyclopentenones by consecutive reaction of 1-chlorovinyl p-tolyl sulfoxides with acetonitrile and its homologues.

- Serve Content. (n.d.). XI XII Synthesis of 2,2,5,5-tetramethylpymline-N-oxyl (8) and 2,2,5,5-tetramethylpynolidine-N-oxyl.

- PubChem. (n.d.). 2,2,4,4-Tetramethylcyclopentanone | C9H16O | CID 78417.

- MDPI. (n.d.).

- ResearchGate. (n.d.).

- Organic Chemistry Portal. (2024). The Liu/Qin Synthesis of Cyclopamine.

- PMC - PubMed Central - NIH. (n.d.). Convergent Total Synthesis of (−)-Cyclopamine.

- PMC - PubMed Central. (n.d.). N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2.

Sources

- 1. webhome.auburn.edu [webhome.auburn.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sterically Hindered Amines - Enamine [enamine.net]

- 4. grokipedia.com [grokipedia.com]

- 5. 2,2,6,6-Tetramethylpiperidine - Wikipedia [en.wikipedia.org]

- 6. lifechempharma.com [lifechempharma.com]

- 7. 2,2,6,6-Tetramethylpiperidine: properties, synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 8. 2,2,6,6-Tetramethylpiperidine | 768-66-1 [chemicalbook.com]

- 9. Dissociation constants (p K a) of tertiary and cyclic amines | RTI [rti.org]

- 10. acs.figshare.com [acs.figshare.com]

- 11. 2,2,4,4-Tetramethylcyclopentanone | C9H16O | CID 78417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03873H [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. fiveable.me [fiveable.me]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. diplomatacomercial.com [diplomatacomercial.com]

2,2,4,4-Tetramethylcyclopentanamine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 2,2,4,4-Tetramethylcyclopentanamine

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of intellectual property, regulatory submission, and, most critically, understanding its biological activity. Novel amines, particularly those with constrained cyclic scaffolds, are of significant interest due to their potential to serve as key pharmacophores. This compound represents a unique structural motif where the gem-dimethyl groups lock the cyclopentyl ring, potentially leading to specific conformational preferences that can be exploited in rational drug design.

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. As a senior application scientist, the following narrative moves beyond a simple recitation of protocols. Instead, it focuses on the causality behind experimental choices, the integration of multi-modal analytical data, and the establishment of a self-validating system to ensure absolute confidence in the final structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing novel chemical entities.

Part 1: A Logic-Driven Approach to Synthesis as a Foundation for Elucidation

Before any analysis can begin, the target molecule must be synthesized. The choice of synthetic route is not merely a means to an end; it provides critical insights into the likely structure and potential byproducts. For this compound, a highly reliable and well-documented approach is the reductive amination of the corresponding ketone precursor, 2,2,4,4-tetramethylcyclopentanone.

This choice is strategic: the ketone precursor is commercially available or can be readily synthesized, and the reductive amination process is typically high-yielding and clean, minimizing the complexity of the final product mixture. Understanding the starting materials and the reaction mechanism allows us to anticipate the final structure and design our analytical workflow accordingly.

Experimental Protocol: Synthesis via Reductive Amination

The following protocol describes a standard laboratory procedure for the synthesis of this compound.

Step 1: Reaction Setup

-

To a solution of 2,2,4,4-tetramethylcyclopentanone (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

Step 2: Reduction

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition is a critical control measure to manage the exothermic reaction and prevent the formation of borane-amine complexes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Step 3: Workup and Purification

-

Quench the reaction by the slow addition of 2M HCl until the pH is ~2. This step neutralizes the excess reducing agent and protonates the product amine, making it water-soluble.

-

Wash the aqueous layer with dichloromethane (3x) to remove any unreacted ketone and other non-basic impurities.

-

Basify the aqueous layer to pH >12 with 6M NaOH. The product amine will deprotonate and become insoluble in water.

-

Extract the product into dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved via distillation or column chromatography if necessary.

Part 2: The Analytical Workflow: A Multi-Technique, Self-Validating System

Caption: A comprehensive workflow for the structure elucidation of this compound.

Mass Spectrometry: Confirming the Molecular Formula

Expertise & Experience: The first and most fundamental question is: "What is the molecular weight of the compound I have made?" Electrospray Ionization Mass Spectrometry (ESI-MS) is the ideal starting point for a polar molecule like an amine because it is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. This gives a clear and immediate confirmation of a successful synthesis.

Protocol: ESI-MS Analysis

-

Prepare a dilute solution of the sample in methanol (~0.1 mg/mL).

-

Add a trace amount of formic acid to the solution to ensure the amine is protonated.

-

Infuse the sample into the ESI-MS instrument at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

Trustworthiness: For this compound (C9H19N), the expected monoisotopic mass is 141.1517 g/mol . The ESI-MS spectrum should show a prominent peak at m/z 142.1596, corresponding to the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can further validate the elemental composition by providing a mass measurement with high accuracy (typically < 5 ppm error).

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: While mass spectrometry confirms the molecular weight, Infrared (IR) spectroscopy provides direct evidence of the functional groups present. For a primary amine, the N-H stretching vibrations are highly characteristic and provide a quick validation that the reductive amination was successful.

Protocol: FTIR Analysis

-

Place a drop of the neat liquid sample onto the diamond crystal of an ATR-FTIR spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Trustworthiness: The IR spectrum should display a characteristic doublet in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric N-H stretching vibrations of a primary amine (R-NH₂). The absence of a strong carbonyl (C=O) stretch at ~1710 cm⁻¹ confirms the complete consumption of the starting ketone.

NMR Spectroscopy: Assembling the Molecular Skeleton

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for de novo structure elucidation. A suite of 1D and 2D NMR experiments allows for the complete mapping of the carbon skeleton and the placement of protons, providing irrefutable proof of the molecule's connectivity.

Protocol: NMR Sample Preparation and Acquisition

-

Dissolve ~10-20 mg of the purified amine in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the following spectra on a 400 MHz or higher spectrometer: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

Data Interpretation: A Step-by-Step Assembly

The structure of this compound has several key features that will be reflected in the NMR data:

-

Symmetry: The molecule possesses a plane of symmetry, which will simplify the spectra.

-

Quaternary Carbons: There are two quaternary carbons (C2 and C4) bearing gem-dimethyl groups.

-

Chiral Center: C1, the carbon bearing the amine group, is a chiral center.

¹H NMR - Proton Environments:

-

We expect to see distinct signals for the protons on C1, C3, and C5, as well as the methyl groups.

-

The four methyl groups will be in two different chemical environments, leading to two singlets, each integrating to 6 protons.

-

The protons on C3 and C5 are diastereotopic and will likely appear as complex multiplets.

-

The single proton on C1 (the methine proton) will also be a multiplet due to coupling with the neighboring protons.

¹³C NMR - The Carbon Backbone:

-

Due to symmetry, we expect to see 6 distinct carbon signals:

-

Two quaternary carbons (C2, C4).

-

Two methyl carbons (from the four methyl groups).

-

One methine carbon (C1).

-

Two methylene carbons (C3, C5).

-

Predicted NMR Data Summary

| Atom | ¹H Chemical Shift (ppm, multiplicity, integration) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C1-H | ~3.0-3.2 (m, 1H) | ~60-65 | C2, C5, C3 |

| C2 | - | ~40-45 | - |

| C3-H₂ | ~1.5-1.7 (m, 2H) | ~50-55 | C2, C4, C5 |

| C4 | - | ~35-40 | - |

| C5-H₂ | ~1.3-1.5 (m, 2H) | ~50-55 | C1, C3, C4 |

| C2-CH₃ | ~1.0 (s, 6H) | ~25-30 | C1, C2, C3 |

| C4-CH₃ | ~0.9 (s, 6H) | ~25-30 | C3, C4, C5 |

| N-H₂ | ~1.2 (br s, 2H) | - | - |

2D NMR - Connecting the Pieces:

-

COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other. We expect to see correlations between C1-H and C5-H₂, and between C3-H₂ and C5-H₂. This confirms the connectivity of the cyclopentane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This directly links each proton signal to the carbon it is attached to. This allows us to definitively assign the ¹³C signals for C1, C3, and C5.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the final and most critical piece of the puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away. This experiment will lock the entire structure in place.

An In-depth Technical Guide to the Physicochemical Properties of 2,2,4,4-Tetramethylcyclopentanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,2,4,4-tetramethylcyclopentanamine. Given the limited availability of direct experimental data for the free amine, this document synthesizes information from its hydrochloride salt, its ketone precursor, and structurally related compounds to offer a robust scientific profile. The methodologies for determining these properties are also detailed to empower researchers in their own investigations of this and similar molecules.

Introduction: Unveiling a Sterically Hindered Amine

This compound is a saturated cyclic amine characterized by a cyclopentane ring with four methyl groups at the 2 and 4 positions, and a primary amine group. This high degree of steric hindrance around the amine functionality is anticipated to significantly influence its reactivity, basicity, and overall physicochemical behavior. Such sterically encumbered amines are of interest in medicinal chemistry and materials science, where they can serve as unique building blocks, catalysts, or modifying agents.

Molecular Structure and Identification

A clear understanding of the molecule's structure is fundamental to interpreting its properties.

| Identifier | Value | Source |

| IUPAC Name | 2,2,4,4-Tetramethylcyclopentan-1-amine | N/A |

| CAS Number | 1092287-89-2 | [1] |

| Molecular Formula | C9H19N | N/A |

| Molecular Weight | 141.26 g/mol | N/A |

| Canonical SMILES | CC1(CC(C(C1)(C)C)N)C | N/A |

The structure of this compound is depicted below:

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Notes and Rationale |

| Boiling Point | ~170-190 °C | Estimated based on structurally similar amines and the effect of the cyclic structure and methyl groups. |

| Melting Point | Not readily predictable | As a primary amine, it may exist as a liquid at room temperature. The hydrochloride salt is a solid. |

| Density | ~0.85-0.95 g/cm³ | Estimated based on the density of related cyclic amines. |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate). Sparingly soluble in water. | The hydrocarbon backbone suggests solubility in organic solvents, while the primary amine allows for some water solubility through hydrogen bonding. |

| pKa | ~10-11 | The steric hindrance from the methyl groups may slightly decrease the basicity compared to less substituted cyclopentylamines. |

| LogP | 2.5817 (for hydrochloride) | The LogP of the free amine is expected to be slightly higher than its hydrochloride salt due to increased lipophilicity.[2] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų (for hydrochloride) | This value, primarily from the amine group, indicates moderate cell permeability.[2] |

Synthesis and Characterization

A common and effective method for the synthesis of this compound is the reductive amination of its corresponding ketone, 2,2,4,4-tetramethylcyclopentanone.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 2,2,4,4-tetramethylcyclopentanone (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Ammonia Addition: Saturate the solution with anhydrous ammonia gas at a low temperature (e.g., 0 °C).

-

Catalyst and Reduction: Add a hydrogenation catalyst (e.g., Raney Nickel) and pressurize the vessel with hydrogen gas (e.g., 50-100 atm).

-

Reaction: Heat the mixture to a moderate temperature (e.g., 50-80 °C) and stir until the reaction is complete, monitoring by TLC or GC-MS.

-

Workup: Cool the reaction, carefully vent the hydrogen gas, and filter off the catalyst.

-

Purification: Remove the solvent under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt, recrystallization, and subsequent liberation of the free amine.

Spectroscopic Profile (Predicted)

While experimental spectra for the free amine are not available, its expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[3][4][5][6][7][8][9][10][11][12][13][14][15]

1H NMR Spectroscopy

-

~0.9-1.2 ppm (s, 12H): Four sharp singlets corresponding to the four methyl groups.

-

~1.3-1.8 ppm (m, 4H): Multiplets for the two methylene groups on the cyclopentane ring.

-

~1.5-2.5 ppm (br s, 2H): A broad singlet for the two protons of the primary amine group. The chemical shift and broadness are dependent on concentration and solvent.

-

~2.5-3.0 ppm (m, 1H): A multiplet for the methine proton attached to the same carbon as the amine group.

13C NMR Spectroscopy

-

~25-35 ppm: Signals for the methyl carbons.

-

~40-50 ppm: Signals for the quaternary carbons bearing the methyl groups.

-

~45-55 ppm: Signals for the methylene carbons of the cyclopentane ring.

-

~55-65 ppm: Signal for the methine carbon attached to the amine group.[7]

Infrared (IR) Spectroscopy

-

~3300-3400 cm-1: Two distinct N-H stretching bands characteristic of a primary amine.

-

~2850-2960 cm-1: Strong C-H stretching bands from the alkyl groups.

-

~1590-1650 cm-1: N-H bending vibration.

-

~1450-1470 cm-1: C-H bending vibrations.

Mass Spectrometry (MS)

-

Molecular Ion (M+): A peak at m/z = 141.

-

Fragmentation: Expect fragmentation patterns involving the loss of methyl groups (M-15), and cleavage of the cyclopentane ring.

Safety and Handling

A Safety Data Sheet (SDS) for this compound is not widely available. However, based on the SDS for the structurally similar compound, tert-octylamine (2,2,4,4-tetramethylpentanamine), the following hazards should be anticipated[16][17][18][19]:

-

Health Hazards: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause an allergic skin reaction.

-

Environmental Hazards: Toxic to aquatic life with long-lasting effects.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Potential Applications

The unique sterically hindered nature of this compound makes it a promising candidate for several applications in research and development:

-

Pharmaceutical Synthesis: As a building block for the synthesis of novel active pharmaceutical ingredients (APIs), where the bulky substituent can modulate pharmacological activity and pharmacokinetic properties.

-

Catalysis: As a ligand for metal catalysts or as an organocatalyst, where its steric bulk can influence stereoselectivity in chemical reactions.

-

Materials Science: As a monomer or modifying agent in the synthesis of polymers with tailored properties.

Conclusion

This compound presents an intriguing molecular scaffold for chemists and drug developers. While a complete experimental physicochemical profile is yet to be published, this guide provides a comprehensive overview based on available data and scientific predictions. The detailed methodologies for synthesis and characterization offer a clear path for researchers to further investigate this compound and unlock its potential in various scientific domains. As with any chemical, proper safety precautions should be strictly followed during handling and use.

References

- Sigma-Aldrich. (2024, March 7). Safety Data Sheet: 2,2,4,4-Tetramethylpentanamine.

- Fisher Scientific. (n.d.).

- Thermo Fisher Scientific. (2009, June 22).

- Cole-Parmer. (n.d.).

-

PubChem. (n.d.). 2,2,4,4-Tetramethyl-3-pentanone Imine. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,4,4-Tetramethylcyclopentanone. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,2,4,4-tetramethyl-3-pentanone. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2,4-Trimethyl-cyclopentanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Muhi-Eldeen, Z. A., & Hassan, S. F. (2006). Synthesis and Characterization of 2(2-Tetrahydropyranylthio) methyl cyclopropylamine. Iraqi Journal of Pharmaceutical Sciences, 15(1).

-

National Institute of Standards and Technology. (n.d.). 2-Pentanamine, 2,4,4-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopentanone, 2,2,4-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- SpectraBase. (n.d.). 2,3,4,5-Tetramethylcyclopent-2-en-1-one - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). 2,2,5,5,-Tetramethylcyclopentanone - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. This compound|CAS 1092287-89-2 [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,2,4,4-TETRAMETHYLPENTANE(1070-87-7) 1H NMR spectrum [chemicalbook.com]

- 4. 2,2,4,4-TETRAMETHYLPENTANE(1070-87-7) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cyclopentanone, 2,2,4-trimethyl- [webbook.nist.gov]

- 9. 2,2,4-Trimethylpentane(540-84-1) MS spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 2,2,4-Trimethylpentane(540-84-1) 1H NMR [m.chemicalbook.com]

- 12. 2,4,4-TRIMETHYL-1-PENTENE(107-39-1) IR Spectrum [m.chemicalbook.com]

- 13. 2,2,4,4-TETRAMETHYLPENTANE(1070-87-7) IR Spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. 2,2,4-Trimethylpentane(540-84-1) IR Spectrum [m.chemicalbook.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

2,2,4,4-Tetramethylcyclopentanamine spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2,2,4,4-Tetramethylcyclopentanamine

Introduction

This compound is a saturated heterocyclic amine characterized by a cyclopentane ring with significant steric hindrance due to the presence of four methyl groups at the C2 and C4 positions. This high degree of substitution results in a unique and predictable spectral fingerprint, crucial for its identification and characterization in research and development settings, particularly in medicinal chemistry and material science where sterically hindered amines are valuable synthons.

Proposed Synthesis: Reductive Amination

The most direct and reliable route to synthesize this compound is through the reductive amination of its corresponding ketone, 2,2,4,4-tetramethylcyclopentanone[1]. This well-established one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2,2,4,4-tetramethylcyclopentanone (1.0 eq) in methanol (0.2 M), add ammonium acetate (5.0 eq).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is fully consumed.

-

Work-up: Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~1-2. Stir for 30 minutes. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted ketone and organic impurities.

-

Basification & Extraction: Basify the aqueous layer to pH >12 with 6 M sodium hydroxide (NaOH). Extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.

Synthesis Workflow Diagram

Caption: Reductive amination workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the C₂ symmetry of this compound, a simplified spectrum is predicted.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hₐ | 1.05 | Singlet | 6H | 2 x eq-CH₃ at C2/C4 |

| Hₑ | 0.95 | Singlet | 6H | 2 x ax-CH₃ at C2/C4 |

| Hₓ | 1.40 | Singlet | 2H | CH₂ at C3 |

| Hₙ | 3.10 | Triplet | 1H | CH-NH₂ at C1 |

| Hₒ | 1.60 | Broad Singlet | 2H | NH₂ |

| Hᵧ | 1.25 | Multiplet | 2H | CH₂ at C5 |

Interpretation and Rationale

-

Symmetry: The molecule possesses a plane of symmetry passing through the C1-NH₂, C3, and C3-CH₂ bond. This makes the two methyl groups at C2 equivalent to the two at C4. Similarly, the protons on C5 are equivalent.

-

Methyl Groups (Hₐ, Hₑ): The four methyl groups are predicted to give two distinct singlets. The geminal methyls are diastereotopic, but due to rapid conformational flexing of the cyclopentane ring, they may appear as two sharp singlets representing the average axial and equatorial environments.

-

Methylene Protons (Hₓ, Hᵧ): The C3 methylene protons (Hₓ) are chemically equivalent and, due to the adjacent quaternary carbons, will appear as a singlet. The C5 methylene protons (Hᵧ) are adjacent to the chiral center at C1 and are therefore diastereotopic, expected to show a more complex multiplet pattern.

-

Methine Proton (Hₙ): The proton at C1 (Hₙ), attached to the carbon bearing the amine group, is deshielded and expected to appear as a triplet due to coupling with the adjacent C5 methylene protons.

-

Amine Protons (Hₒ): The primary amine protons typically appear as a broad singlet. The chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~60 | C1 (CH-NH₂) | Carbon attached to the electron-withdrawing amine group. |

| ~55 | C3 (CH₂) | Methylene carbon flanked by two quaternary carbons. |

| ~48 | C5 (CH₂) | Methylene carbon adjacent to the C1 methine. |

| ~40 | C2, C4 (C(CH₃)₂) | Quaternary carbons. |

| ~30 | 4 x CH₃ | Methyl carbons. Due to steric compression, two signals may be observed. |

NMR Structural Assignment Diagram

Caption: Structure with proton labels for NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying key functional groups. For this compound, the primary amine group is the most diagnostic feature.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3300 - 3500 | N-H Symmetric & Asymmetric Stretch | Medium, Two Bands | Primary Amine (R-NH₂) |

| 2850 - 2960 | C-H Stretch | Strong | Alkane (sp³ C-H) |

| 1590 - 1650 | N-H Bend (Scissoring) | Medium | Primary Amine (R-NH₂) |

| 1450 - 1470 | C-H Bend | Medium | Alkane (CH₂) |

| 1365 - 1385 | C-H Bend | Medium, Doublet | gem-Dimethyl |

| 1000 - 1250 | C-N Stretch | Medium | Aliphatic Amine |

Interpretation

The definitive signature in the IR spectrum will be the presence of two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of the asymmetric and symmetric N-H stretching of a primary amine. The strong C-H stretching bands below 3000 cm⁻¹ confirm the saturated aliphatic nature of the molecule. A characteristic doublet around 1375 cm⁻¹ is expected due to the presence of gem-dimethyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectral Data (Electron Ionization, EI)

| m/z Value | Proposed Fragment | Interpretation |

| 141 | [C₉H₁₉N]⁺ | Molecular Ion (M⁺) |

| 126 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 84 | [C₅H₁₀N]⁺ | Base Peak. α-cleavage, loss of a C₄H₉ radical. |

| 57 | [C₄H₉]⁺ | tert-Butyl cation. |

Fragmentation Pathway

The most probable fragmentation pathway for aliphatic amines under EI conditions is α-cleavage, where the bond between the C1 and C2 (or C1 and C5) carbons breaks. This is because the resulting cation is stabilized by resonance with the nitrogen lone pair.

-

Molecular Ion: The molecule is ionized to form the molecular ion [C₉H₁₉N]⁺ at m/z = 141.

-

α-Cleavage: The C1-C2 bond cleaves, leading to the loss of a tert-butyl radical (•C(CH₃)₃). This forms a highly stable, resonance-stabilized iminium cation [CH(NH₂)-CH₂-C(CH₃)₂]⁺, which rearranges to a more stable cyclic structure, resulting in the predicted base peak at m/z = 84.

MS Fragmentation Diagram

Caption: Proposed MS fragmentation pathway.

Protocols for Spectral Data Acquisition

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate at least 1024 scans for good signal-to-noise ratio.

IR Spectroscopy

-

Sample Preparation: Use a neat liquid sample. Place one drop of the purified amine between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

-

Instrument: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the clean salt plates before running the sample.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in methanol or dichloromethane into the mass spectrometer via a Gas Chromatography (GC-MS) system for separation and analysis.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 200 to detect the molecular ion and key fragments.

References

-

PubChem. 2,2,4,4-Tetramethylcyclooctan-1-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 2,2,4,4-Tetramethylcyclopentanone. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general reference for spectroscopic principles).

Sources

Synthesis pathway for 2,2,4,4-Tetramethylcyclopentanamine

An In-Depth Technical Guide to the Synthesis of 2,2,4,4-Tetramethylcyclopentanamine

Introduction

This compound is a sterically hindered primary amine built upon a rigid cyclopentyl scaffold. The presence of four methyl groups creates a unique three-dimensional structure that imparts specific properties, making it a valuable building block for researchers in medicinal chemistry, materials science, and catalysis. The bulky, non-polar framework can influence molecular interactions, solubility, and metabolic stability in drug candidates, or serve as a robust ligand for organometallic complexes. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, intended for an audience of research scientists and drug development professionals. We will delve into the strategic considerations behind the chosen route, detailing the causality of experimental choices and providing validated protocols.

Overall Synthetic Strategy

The synthesis of this compound is most logically approached in a two-stage process. The primary challenge lies in the construction of the sterically congested tetramethyl-substituted cyclopentanone ring. Once this key intermediate, 2,2,4,4-Tetramethylcyclopentanone , is secured, the introduction of the amine functionality can be achieved through established reductive amination methodologies. This strategy decouples the complexities of carbon-framework construction from the final functional group transformation.

Caption: Mechanism of direct reductive amination.

-

Reaction Setup: A solution of 2,2,4,4-tetramethylcyclopentanone in methanol is prepared in a round-bottom flask. To this is added a large excess of an ammonia source, such as ammonium acetate.

-

pH Adjustment & Reduction: The pH of the mixture is adjusted to ~4-5 using glacial acetic acid. Sodium cyanoborohydride (NaBH₃CN) is then added portion-wise, and the reaction is stirred at room temperature. The progress is monitored by GC-MS. Due to steric hindrance, this reaction may require an extended period (24-72 hours).

-

Work-up: The reaction is quenched by the careful addition of aqueous HCl to destroy excess hydride. The solvent is removed in vacuo. The residue is taken up in water and washed with diethyl ether to remove any unreacted ketone. The aqueous layer is then made strongly basic (pH > 12) with NaOH, and the liberated amine is extracted with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and concentrated to yield the crude amine, which can be further purified by distillation or crystallization as a salt (e.g., hydrochloride).

Method B: Two-Step Synthesis via Oxime Intermediate

This method circumvents the potentially slow equilibrium of direct imine formation by first isolating a stable C=N intermediate, an oxime, which is then definitively reduced.

Rationale: The reaction of a ketone with hydroxylamine is a robust and high-yielding condensation that is less sensitive to steric hindrance than imine formation with ammonia.

Protocol: 2,2,4,4-Tetramethylcyclopentanone is dissolved in ethanol, followed by the addition of hydroxylamine hydrochloride and a base such as sodium acetate or pyridine. The mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the product is typically precipitated by adding water and can be collected by filtration and recrystallized to yield pure 2,2,4,4-tetramethylcyclopentanone oxime.

Rationale: Oximes can be readily reduced to primary amines using several methods. Catalytic hydrogenation is a clean and effective choice.

Protocol: The oxime is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A hydrogenation catalyst, such as Raney Nickel or Platinum on carbon (Pt/C), is added. The mixture is then subjected to a hydrogen atmosphere (from balloon pressure to a high-pressure Parr apparatus, depending on reactivity) and agitated until hydrogen uptake ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated. The resulting amine can be isolated and purified as described in Method A.

Quantitative Data Summary

The following table provides expected outcomes for the key transformations described. Values are illustrative and will vary based on experimental scale and optimization.

| Step | Intermediate/Product | Expected Yield (%) | Purity (by GC) (%) | Key Analytical Data (¹H NMR) |

| Thorpe-Ziegler Cyclization | 2,2,4,4-Tetramethylcyclopentanone | 60-75 | >95 | Singlets for methyl groups (δ ≈ 1.1-1.3 ppm) and methylene protons (δ ≈ 1.8-2.0 ppm). |

| Direct Reductive Amination | This compound | 40-60 | >98 | Appearance of a broad singlet for NH₂ protons, upfield shift of CH-N proton (δ ≈ 2.5-3.0 ppm). |

| Oxime Formation | 2,2,4,4-Tetramethylcyclopentanone oxime | 85-95 | >99 | Disappearance of ketone C=O in IR, appearance of C=N stretch. Broad OH proton signal in ¹H NMR. |

| Oxime Reduction | This compound | 70-85 | >98 | Similar to direct amination product. |

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful construction of its sterically demanding carbocyclic core. The Thorpe-Ziegler cyclization provides a reliable, albeit classical, method for this purpose. For the subsequent conversion of the ketone to the target amine, both direct and indirect reductive amination strategies are viable. While direct amination offers the efficiency of a one-pot procedure, the two-step path through an oxime intermediate often provides higher overall yields and greater reliability, particularly when dealing with the significant steric hindrance presented by the substrate. The choice between these methods will depend on the specific requirements of the researcher regarding time, scale, and reagent availability.

References

- BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination of Hindered Ketones.

- PubMed Central. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines.

- ChemicalBook. (n.d.). 2,2,4,4-TETRAMETHYLCYCLOPENTANONE synthesis.

- Chemical Communications (RSC Publishing). (2015). The synthesis of sterically hindered amines by a direct reductive amination of ketones.

- ResearchGate. (n.d.). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure.

- Wikipedia. (n.d.). Reductive amination.

- Organic Syntheses. (n.d.). 2,4,4-trimethylcyclopentanone.

- Chemistry Steps. (n.d.). Preparation of Amines.

- Chemistry LibreTexts. (2023). Substitution and Elimination Reactions of Amines.

- Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines.

- ResearchGate. (n.d.). Compounds of amine-substituted cyclic amines: synthesis and structures.

- Scribd. (n.d.). Thrope Ziegler Cyclization Search.

- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.

- PrepChem.com. (n.d.). Synthesis of 2,2,5,5-tetramethylcyclopentanone.

- GuideChem. (n.d.). 2,2,5,5-tetramethylcyclopentanone.

- BenchChem. (2025). The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone.

- PubChem. (n.d.). 2,2,4,4-Tetramethylcyclopentanone.

- PubChem. (n.d.). 2,4-Dimethyl-3-pentanone.

- NIST WebBook. (n.d.). 3-Pentanone, 2,4-dimethyl-.

- Sigma-Aldrich. (n.d.). 2,4-Dibromo-2,4-dimethyl-3-pentanone.

- HMDB. (2012). Showing metabocard for 2,4-Dimethyl-3-pentanone (HMDB0031429).

- ResearchGate. (n.d.). Scheme 2. The suggested mechanism for Thorpe-Ziegler cyclization of....

- YouTube. (2020). (Lecture-2) #Cycloalkanes | #Thorpe_Ziegler_reaction, #Demjanov_rearrangement #Ring_expension | B.Sc.

- The Good Scents Company. (n.d.). 2,4-dimethyl-3-pentanone, 565-80-0.

- ResearchGate. (n.d.). Synthesis of 2,5,5-trimethylcycloheptanone.

CAS number 1523618-17-8 characterization

As a Senior Application Scientist, my primary commitment is to scientific accuracy and integrity. After a thorough and comprehensive search of available databases and scientific literature, it has been determined that the provided CAS number, 1523618-17-8 , does not correspond to a publicly documented chemical compound.

The search results for this specific CAS number did not yield any relevant information regarding a chemical structure, synthesis, mechanism of action, or any associated experimental data. The search results did, however, return information on other, unrelated CAS numbers and general material characterization techniques.

It is possible that the CAS number provided is incorrect, contains a typographical error, or refers to a compound that is proprietary and not yet disclosed in public scientific domains.

Without the foundational information of the chemical entity to which this CAS number is assigned, it is not possible to construct an in-depth technical guide that meets the required standards of expertise, trustworthiness, and authoritative grounding. To do so would be speculative and would not serve the best interests of the intended audience of researchers, scientists, and drug development professionals.

Therefore, I must respectfully inform you that I am unable to fulfill the request for a technical guide on CAS number 1523618-17-8 at this time.

An In-depth Technical Guide on the Potential Reactivity of Tetramethyl-substituted Cyclopentanamines

Introduction

Cyclopentanamine scaffolds are prevalent in a multitude of biologically active compounds and are of significant interest to researchers in drug discovery and development.[1] The five-membered ring offers a unique conformational profile that can be advantageous for optimizing interactions with biological targets. The strategic placement of substituents on this carbocyclic ring can profoundly influence the molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This guide focuses on the nuanced reactivity of tetramethyl-substituted cyclopentanamines, a class of compounds where steric and electronic effects converge to create a unique chemical landscape. Understanding these effects is paramount for medicinal chemists aiming to leverage this scaffold in the design of novel therapeutics.

This document will delve into the core principles governing the reactivity of these sterically hindered amines, providing a scientifically grounded exploration of their behavior in key organic transformations. We will examine the causality behind experimental choices and present self-validating protocols, offering a comprehensive resource for professionals in the field.

The Interplay of Steric and Electronic Effects

The introduction of four methyl groups onto the cyclopentanamine ring dramatically alters its reactivity compared to the unsubstituted parent molecule. These effects can be broadly categorized as steric hindrance and electronic contributions.

Steric Hindrance: A Dominant Architectural Feature

The sheer bulk of the four methyl groups creates a sterically congested environment around the nitrogen atom. This "steric shielding" has profound implications for reactions that require nucleophilic attack by the amine. The accessibility of the nitrogen's lone pair of electrons is significantly diminished, which can slow down or even completely inhibit reactions that proceed smoothly with less hindered amines.[2] This steric hindrance is a key determinant in predicting the outcome of reactions such as N-alkylation and N-acylation. In many cases, reactions that would typically lead to over-alkylation or multiple acylations can be effectively controlled with these substrates, offering a unique synthetic advantage.[3]

The steric environment also influences the stability of reaction intermediates. For instance, in reactions proceeding through a carbamate intermediate, the steric bulk of the tetramethylcyclopentyl group can destabilize the carbamate, favoring alternative reaction pathways.[4]

Electronic Effects: Subtle but Significant Modulators

While steric hindrance is often the primary factor, the electronic effects of the four methyl groups should not be overlooked. Methyl groups are known to be weakly electron-donating through an inductive effect.[5] This electron-donating nature increases the electron density on the nitrogen atom, thereby enhancing its basicity compared to an unsubstituted cyclopentanamine.[6] However, this increased basicity does not always translate to increased nucleophilicity, as the steric hindrance often overrides the electronic enhancement. The interplay between these two opposing factors is a central theme in understanding the reactivity of tetramethyl-substituted cyclopentanamines.

Sources

The Emergence and Synthetic Strategy of 2,2,4,4-Tetramethylcyclopentanamine: A Guide for Chemical Researchers

Abstract

This technical guide delves into the synthesis and potential applications of 2,2,4,4-tetramethylcyclopentanamine, a sterically hindered cycloaliphatic amine. While a definitive historical account of its discovery is not prominent in the scientific literature, its emergence can be understood through the logical progression of synthetic organic chemistry. The inherent structural rigidity and unique spatial arrangement of substituents conferred by the tetramethylcyclopentane scaffold make it an intriguing building block for medicinal chemistry and materials science. This document provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway, an analysis of the chemical principles underpinning the methodology, and a forward-looking perspective on its potential applications in drug discovery and development.

Introduction: The Rationale for Sterically Hindered Cycloaliphatic Amines

The cyclopentane ring is a ubiquitous and valuable scaffold in the design of novel therapeutic agents. Its conformational flexibility allows for the precise spatial presentation of substituents, which is critical for molecular recognition at biological targets. The introduction of gem-dimethyl groups, as seen in this compound, imparts significant steric hindrance and lipophilicity. This structural feature can be strategically employed in drug design to:

-

Enhance Metabolic Stability: The bulky methyl groups can shield adjacent functional groups from metabolic enzymes, thereby increasing the compound's half-life.

-

Modulate Receptor Binding: The rigid, three-dimensional structure can enforce a specific conformation, leading to higher binding affinity and selectivity for a target receptor or enzyme.

-

Improve Physicochemical Properties: The hydrocarbon-rich framework influences properties such as solubility and membrane permeability.

Given these potential advantages, the synthesis of novel, sterically hindered building blocks like this compound is of considerable interest to the research community.

Synthetic Trajectory: From Cyclopentanone to a Hindered Amine

The synthesis of this compound can be logically approached in two key stages: the construction of the tetramethyl-substituted cyclopentanone core, followed by the introduction of the amine functionality via reductive amination.

Stage 1: Synthesis of 2,2,4,4-Tetramethylcyclopentanone

The key precursor for the target amine is 2,2,4,4-tetramethylcyclopentanone (CAS 4694-11-5). While several synthetic routes are possible, a common and effective method involves the exhaustive methylation of cyclopentanone.

Protocol 1: Exhaustive α-Methylation of Cyclopentanone

This procedure is based on the principle of forming an enolate from a ketone and subsequently using it as a nucleophile to attack an alkyl halide.

Step-by-Step Methodology:

-

Enolate Formation: A strong, sterically hindered base such as lithium diisopropylamide (LDA) is used to deprotonate the α-carbon of cyclopentanone at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (THF). The low temperature favors the formation of the kinetic enolate.[1]

-

First Methylation: An excess of methyl iodide (CH₃I) is added to the enolate solution. The nucleophilic enolate attacks the methyl iodide in an SN2 reaction, forming 2-methylcyclopentanone.

-

Iterative Methylation: The process of deprotonation with a strong base followed by methylation is repeated. Due to the increasing steric hindrance, forcing conditions (e.g., stronger base, higher temperature, or prolonged reaction times) may be necessary for the subsequent methylations to achieve 2,2-dimethylcyclopentanone, and then moving to the other α-position to form 2,2,4-trimethylcyclopentanone, and finally 2,2,4,4-tetramethylcyclopentanone.

-

Purification: The final product, 2,2,4,4-tetramethylcyclopentanone, is isolated and purified from the reaction mixture using standard techniques such as extraction and distillation. A detailed synthesis describes obtaining 2,2,5,5-tetramethylcyclopentanone with a boiling point of 55° C./20 mmHg after distillation under reduced pressure.[2]

Causality Behind Experimental Choices:

-

LDA as a Base: LDA is a strong, non-nucleophilic base, which is crucial for efficiently deprotonating the ketone without competing in nucleophilic addition to the carbonyl group.

-

Low Temperature: Performing the initial deprotonation at -78°C helps control the formation of the kinetic enolate, leading to a more predictable reaction outcome.[1]

-

Methyl Iodide: Methyl iodide is a highly reactive alkylating agent for SN2 reactions with enolates.

Table 1: Physicochemical Properties of 2,2,4,4-Tetramethylcyclopentanone

| Property | Value | Reference |

| CAS Number | 4694-11-5 | [3][4] |

| Molecular Formula | C₉H₁₆O | [3][4] |

| Molecular Weight | 140.22 g/mol | [3][4] |

| Boiling Point | 55° C / 20 mmHg | [2] |

| IUPAC Name | 2,2,4,4-tetramethylcyclopentan-1-one | [4] |

Caption: General workflow for the reductive amination of the ketone precursor.

Potential Applications in Drug Discovery and Development

While specific biological activities of this compound are not yet widely reported, its structural characteristics suggest several promising avenues for research. The cyclopentane scaffold is a key component in numerous biologically active compounds. [5]For example, cyclopentane-based analogs of muraymycin have been synthesized and evaluated for their potential as antibiotics targeting the MraY enzyme. [6] The introduction of the sterically hindered tetramethylcyclopentanamine moiety into a pharmacophore could lead to the development of novel drug candidates with improved properties. Potential areas of application include:

-

GPCR Modulators: The rigid cyclopentane core can serve as a scaffold to present pharmacophoric groups in a defined orientation for interaction with G-protein coupled receptors.

-

Enzyme Inhibitors: The amine functionality can act as a key interaction point (e.g., through hydrogen bonding or salt bridge formation) within an enzyme's active site, while the bulky alkyl frame provides van der Waals interactions and can influence selectivity.

-

CNS-Active Agents: The lipophilic nature of the tetramethylcyclopentane group may enhance blood-brain barrier permeability, making this scaffold suitable for developing agents targeting the central nervous system.

Conclusion and Future Directions

This compound represents a valuable, albeit under-explored, building block for synthetic and medicinal chemistry. Its logical synthesis from readily available starting materials via established chemical transformations makes it an accessible tool for researchers. The unique combination of a rigid alicyclic core, significant steric hindrance, and a versatile amine functional group provides a strong foundation for the design of novel molecules with potentially enhanced pharmacological properties. Future research should focus on the synthesis of a library of derivatives based on this scaffold and their subsequent screening in a variety of biological assays to unlock their therapeutic potential.

References

-

Alkylation of the following compound with methyl iodide under two... Pearson. [Link]

-

Synthesis of Chiral Cyclopentenones. ACS Publications. [Link]

-

2,4,4-trimethylcyclopentanone. Organic Syntheses Procedure. [Link]

-

Alkylation Techniques in Organic Chemistry. Coconote. [Link]

-

Synthesis of 2,2,5,5-tetramethylcyclopentanone. PrepChem.com. [Link]

-

Amination of cyclopentanone and accompanied by‐reactions. ResearchGate. [Link]

-

Alkylation of Cyclohexanone. YouTube. [Link]

- Process for the preparation of 2-substituted cyclopentanones.

-

2,2,4,4-Tetramethylcyclopentanone | C9H16O. PubChem. [Link]

-

Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. NIH. [Link]

-

The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Scirp.org. [Link]

-

Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]

-

Reductive amination of cyclopentanone. ResearchGate. [Link]

Sources

- 1. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]

- 2. prepchem.com [prepchem.com]

- 3. chemscene.com [chemscene.com]

- 4. 2,2,4,4-Tetramethylcyclopentanone | C9H16O | CID 78417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,2,4,4-Tetramethylcyclopentanamine: An Application Note and Protocol for Researchers

Introduction: The Significance of Sterically Hindered Amines

Sterically hindered amines, such as 2,2,4,4-tetramethylcyclopentanamine, are valuable building blocks in medicinal chemistry and materials science. Their bulky scaffold can impart unique properties to molecules, including increased metabolic stability, altered receptor-binding profiles, and enhanced lipophilicity. The synthesis of such compounds, however, presents challenges due to the steric hindrance around the reactive center. This application note provides a detailed protocol for the synthesis of this compound from 2,2,4,4-tetramethylcyclopentanone via reductive amination, a robust and widely applicable method for amine synthesis. We will delve into the mechanistic underpinnings of this transformation and provide a step-by-step guide for its successful execution in a laboratory setting.

Synthetic Strategy: Reductive Amination of a Hindered Ketone

The conversion of a ketone to a primary amine is most commonly achieved through reductive amination. This one-pot reaction involves the initial formation of an imine from the ketone and an ammonia source, followed by the in-situ reduction of the imine to the corresponding amine. The key challenge in the synthesis of this compound lies in the steric hindrance posed by the four methyl groups on the cyclopentanone ring, which can impede both the initial imine formation and the subsequent reduction.

To overcome this, careful selection of reagents and reaction conditions is paramount. We will employ a protocol that utilizes an excess of the ammonia source to drive the imine formation equilibrium forward and a suitable reducing agent capable of selectively reducing the imine in the presence of the starting ketone.

Reaction Mechanism

The reductive amination process proceeds in two main stages:

-

Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 2,2,4,4-tetramethylcyclopentanone. This is typically acid-catalyzed to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then undergoes dehydration to form the corresponding imine.

-

Reduction: The C=N double bond of the imine is then reduced by a hydride-donating reagent to yield the final primary amine.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a research scale. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,2,4,4-Tetramethylcyclopentanone | ≥98% | Commercially available |

| Ammonium acetate | ACS grade | Commercially available |

| Sodium cyanoborohydride | ≥95% | Commercially available |

| Methanol | Anhydrous | Commercially available |

| Diethyl ether | Anhydrous | Commercially available |

| Hydrochloric acid (HCl) | 2 M in diethyl ether | Commercially available |

| Sodium hydroxide (NaOH) | 1 M aqueous solution | Commercially available |

| Saturated sodium bicarbonate solution | Prepared in-house | |

| Brine (saturated NaCl solution) | Prepared in-house | |

| Anhydrous magnesium sulfate | Commercially available |

Instrumentation

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,2,4,4-tetramethylcyclopentanone (1.40 g, 10.0 mmol).

-

Add anhydrous methanol (40 mL) to dissolve the ketone.

-

Add ammonium acetate (7.71 g, 100 mmol, 10 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes.

-

-

Reduction:

-

In a separate beaker, carefully dissolve sodium cyanoborohydride (0.63 g, 10.0 mmol) in 10 mL of anhydrous methanol. Caution: Sodium cyanoborohydride is toxic and should be handled with care.

-

Slowly add the sodium cyanoborohydride solution to the reaction mixture dropwise over 15 minutes.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 24 hours. Monitor the reaction progress by TLC or GC-MS.

-

-

Workup:

-

After 24 hours, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of 2 M HCl in diethyl ether until the pH is acidic (pH ~2), as tested with pH paper. This will also precipitate the product as the hydrochloride salt.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 50 mL of water and 50 mL of diethyl ether.

-

Transfer the mixture to a separatory funnel and separate the layers. Discard the aqueous layer.

-

Wash the organic layer with 1 M NaOH solution (2 x 30 mL), followed by saturated sodium bicarbonate solution (30 mL), and finally brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.

-

-

Purification:

-

The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.

-

For isolation as the hydrochloride salt, dissolve the crude amine in a minimal amount of diethyl ether and add 2 M HCl in diethyl ether dropwise until no further precipitation is observed. Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The successful synthesis of the target compound should be confirmed by a combination of spectroscopic methods.

Predicted Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.0-3.2 (m, 1H, -CH-NH₂)

-

δ 1.4-1.6 (m, 4H, -CH₂-)

-

δ 1.0-1.2 (s, 12H, 4 x -CH₃)

-

δ 1.5-2.5 (br s, 2H, -NH₂)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 55-60 (-CH-NH₂)

-

δ 45-50 (-CH₂-)

-

δ 35-40 (quaternary C)

-

δ 25-30 (-CH₃)

-

-

FT-IR (neat, cm⁻¹):

-

3300-3400 (N-H stretch, primary amine)

-

2850-2960 (C-H stretch, aliphatic)

-

1590-1650 (N-H bend, primary amine)

-

-

Mass Spectrometry (EI):

-

[M]⁺ at m/z 141

-

Discussion and Troubleshooting

The primary challenge in this synthesis is the steric hindrance of the starting ketone. If the reaction shows low conversion, consider the following troubleshooting steps:

-

Increase Reaction Time: The reaction may require longer than 24 hours to reach completion.

-

Alternative Ammonia Source: Using a solution of ammonia in methanol might be more effective than ammonium acetate.

-

Alternative Reducing Agent: Sodium triacetoxyborohydride is a milder and often more effective reagent for reductive aminations, especially with sensitive substrates.

-

Leuckart-Wallach Reaction: For highly hindered ketones, the Leuckart-Wallach reaction, which uses formic acid or its derivatives as both the reducing agent and the nitrogen source at high temperatures, can be an alternative, though it often requires more forcing conditions.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of the sterically hindered primary amine, this compound, via reductive amination. By carefully controlling the reaction conditions and employing appropriate reagents, this challenging transformation can be achieved in good yield. The provided troubleshooting guide should assist researchers in overcoming potential difficulties. The availability of this synthetic protocol will facilitate further exploration of the utility of this and other sterically hindered amines in various fields of chemical research.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

PubChem. (n.d.). 2,2,4,4-Tetramethylcyclopentanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc. [Link]

The Strategic Utility of 2,2,4,4-Tetramethylcyclopentanamine: A Guide for Synthetic Chemists

Introduction: Navigating Steric Hindrance with a Novel Building Block